molecular formula C19H18N4O B2748837 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide CAS No. 1385478-69-2

5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide

Cat. No.: B2748837
CAS No.: 1385478-69-2
M. Wt: 318.38
InChI Key: JSKKOUCNKBGEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which has been shown to have potential therapeutic effects in various disease models.

Scientific Research Applications

Non-Linear Optical (NLO) Properties and Anticancer Activity

The compound 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, along with similar compounds, has been studied for its non-linear optical (NLO) properties and potential anticancer activity. In research conducted by Jayarajan et al. (2019), these compounds demonstrated significant interactions with the colchicine binding site of tubulin, which could contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Synthesis and Reactions with Various Nucleophiles

Prokhorov, Slepukhin, and Kozhevnikov (2008) explored the reactions of this compound with various nucleophiles in the presence of CuCl2. They found that adding copper(II) chloride facilitated nucleophilic addition to the cyano group (Prokhorov, Slepukhin, & Kozhevnikov, 2008).

Synthesis of Highly Functionalized 6-Oxo-1,6-Dihydropyridines

Kumar et al. (2013) synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates, which are structurally related to this compound. This research contributes to the understanding of the synthesis and properties of such compounds (Kumar et al., 2013).

PET Imaging Applications

Horti et al. (2019) explored the use of a similar compound, [11C]CPPC, which is related to this compound, in PET imaging. This research demonstrated the potential of such compounds in imaging of reactive microglia and neuroinflammation in vivo (Horti et al., 2019).

Synthesis and Characterization of Derivatives

Hassan, Hafez, and Osman (2014) synthesized and characterized derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . This work contributes to the broader understanding of the synthesis and properties of similar compounds (Hassan, Hafez, & Osman, 2014).

Crystal Structure and Hirshfeld Surface Analysis

In 2020, Naghiyev et al. reported on the crystal structure and Hirshfeld surface analysis of compounds related to this compound, providing insights into the molecular structure and interactions of these compounds (Naghiyev et al., 2020).

Properties

IUPAC Name

5-cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-16(12-20)8-9-17(22-14)18(24)23-19(2,13-21)11-10-15-6-4-3-5-7-15/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKKOUCNKBGEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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